molecular formula C18H22N2O6S B305119 N-(4-METHOXYPHENYL)-2-(N-METHYL2,5-DIMETHOXYBENZENESULFONAMIDO)ACETAMIDE

N-(4-METHOXYPHENYL)-2-(N-METHYL2,5-DIMETHOXYBENZENESULFONAMIDO)ACETAMIDE

Cat. No.: B305119
M. Wt: 394.4 g/mol
InChI Key: JTGZWMAHOYUSKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide is a complex organic compound with the molecular formula C18H22N2O6S It is characterized by the presence of methoxy groups, a sulfonyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethoxybenzenesulfonyl chloride with N-methyl-4-methoxyaniline in the presence of a base such as triethylamine. This reaction forms the intermediate sulfonamide, which is then reacted with chloroacetyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield corresponding aldehydes or carboxylic acids, while reduction of the sulfonyl group can produce a sulfide.

Scientific Research Applications

2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the methoxy and acetamide groups can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,5-dimethoxyphenyl)sulfonylamino]benzoate
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Compared to similar compounds, 2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups. The presence of both methoxy and sulfonyl groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H22N2O6S

Molecular Weight

394.4 g/mol

IUPAC Name

2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C18H22N2O6S/c1-20(12-18(21)19-13-5-7-14(24-2)8-6-13)27(22,23)17-11-15(25-3)9-10-16(17)26-4/h5-11H,12H2,1-4H3,(H,19,21)

InChI Key

JTGZWMAHOYUSKG-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=CC=C(C=C1)OC)S(=O)(=O)C2=C(C=CC(=C2)OC)OC

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)OC)S(=O)(=O)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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